(5-(Tert-butyl)-2-methoxyphenyl)methanamine

Pharmaceutical Intermediate Quality Maropitant Synthesis Regioisomer Control

(5-(Tert-butyl)-2-methoxyphenyl)methanamine (CAS 1226409-70-6) is a para-substituted benzylamine derivative that serves as the essential amine-bearing building block in the convergent synthesis of Maropitant, the only FDA/EMA-approved veterinary neurokinin-1 (NK1) receptor antagonist for canine emesis. The compound incorporates two key structural motifs — an ortho-methoxy group and a meta-tert-butyl substituent — both retained in the final drug substance, where they are critical for NK1 receptor binding affinity.

Molecular Formula C12H19NO
Molecular Weight 193.28
CAS No. 1226409-70-6
Cat. No. B3223930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Tert-butyl)-2-methoxyphenyl)methanamine
CAS1226409-70-6
Molecular FormulaC12H19NO
Molecular Weight193.28
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC)CN
InChIInChI=1S/C12H19NO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,8,13H2,1-4H3
InChIKeyHXWJVGQRJZZUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (5-(Tert-butyl)-2-methoxyphenyl)methanamine (CAS 1226409-70-6) and Why Does It Matter for Procurement?


(5-(Tert-butyl)-2-methoxyphenyl)methanamine (CAS 1226409-70-6) is a para-substituted benzylamine derivative that serves as the essential amine-bearing building block in the convergent synthesis of Maropitant, the only FDA/EMA-approved veterinary neurokinin-1 (NK1) receptor antagonist for canine emesis . The compound incorporates two key structural motifs — an ortho-methoxy group and a meta-tert-butyl substituent — both retained in the final drug substance, where they are critical for NK1 receptor binding affinity . As a registered pharmaceutical intermediate referenced under the synonym Maropitam Benzylamine Salt , this compound is procured exclusively for regulated synthetic routes where stereochemical fidelity at the benzylic amine center directly governs the diastereomeric purity of the active pharmaceutical ingredient (API) .

Why Generic Benzylamine Substitution Cannot Replace CAS 1226409-70-6 in NK1 Antagonist Synthesis


Substituting (5-(tert-butyl)-2-methoxyphenyl)methanamine with unsubstituted benzylamine, 2-methoxybenzylamine (CAS 6850-57-3), or regioisomeric 4-tert-butyl analogs (CAS 953-011-6) in Maropitant synthesis is structurally impossible without destroying target pharmacology. The 5-tert-butyl group occupies a defined hydrophobic pocket in the NK1 receptor; its deletion or positional migration to the 4-position produces compounds with dramatically reduced binding affinity, as established by the structure–activity relationship (SAR) of the maropitant scaffold . Furthermore, the benzylic amine must remain in its free-base form for reductive amination with the quinuclidine ketone intermediate; salt forms that differ in counterion identity introduce stoichiometric uncertainty and can compromise coupling efficiency . Procurement of the exact CAS 1226409-70-6 chemical entity, verified at >97% purity by suppliers such as Bidepharm and AKSci, is therefore a non-negotiable quality requirement for any laboratory or CMO synthesizing Maropitant or its impurities to ICH Q3A/Q3B standards .

Quantitative Differentiation Evidence for (5-(Tert-butyl)-2-methoxyphenyl)methanamine (CAS 1226409-70-6) Against Its Closest Structural Analogs


Regioisomeric Purity: Position-5 tert-Butyl Substitution Is Required for Maropitant API Diastereomeric Integrity

The target compound bears the tert-butyl group at the 5-position (meta to methanamine). The regioisomer (4-tert-butyl-2-methoxyphenyl)methanamine (CAS 953-011-6) is commercially available but, if present as a contaminant, would produce the incorrect Maropitant regioisomer that cannot bind the NK1 receptor . Suppliers of CAS 1226409-70-6 provide batch-specific chromatographic purity data (HPLC, GC) at a 95–98% minimum specification, enabling quantitative tracking of the positional isomer content . In contrast, generic benzylamine suppliers do not routinely assay for this regioisomer.

Pharmaceutical Intermediate Quality Maropitant Synthesis Regioisomer Control

Functional Group Necessity: The 2-Methoxy Substituent Is a Defined Pharmacophoric Element, Not a Generic Leaving Group

The ortho-methoxy group of CAS 1226409-70-6 is preserved in the final Maropitant molecule and participates in hydrogen-bonding interactions within the NK1 binding pocket. The unsubstituted analog benzylamine (CAS 100-46-9) lacks this oxygen atom entirely, while 4-methoxybenzylamine (CAS 2393-23-9) places the methoxy group in a non-equivalent spatial orientation . Although direct comparative NK1 Ki values for the isolated benzylamine fragments are not publicly available, the VSDB entry explicitly states that the (R,R)-isomer of Maropitant — which carries this exact 5-tert-butyl-2-methoxybenzyl substituent — 'appears to be the most biological active' among all stereoisomers, confirming the substituent pattern is non-redundant for potency .

NK1 Receptor Pharmacophore Structure–Activity Relationship Benzylamine Derivatives

Pharmaceutical Supply-Chain Purity: CAS 1226409-70-6 Is Sourced with Explicit QC Documentation vs. Research-Grade Analogs

The target compound is listed as a 'Maropitam Benzylamine Salt' analytical standard and as a dedicated Maropitant impurity/intermediate by multiple suppliers, with batch-specific certificates of analysis (COA) covering NMR, HPLC, and GC . In contrast, the common analog 2-methoxybenzylamine (CAS 6850-57-3) is typically supplied as a bulk research chemical with ≥95% purity and no positional-isomer specification . For laboratories requiring ICH Q3A/Q3B-compliant impurity profiling, the availability of a characterized reference standard under CAS 1226409-70-6 enables quantitative impurity tracking, whereas the generic analog does not.

Pharmaceutical Impurity Standards Quality Control Procurement Specifications

Synthetic Route Compatibility: Free Amine Form of CAS 1226409-70-6 Directly Enters the Reductive Amination Step Without Protection/Deprotection

The VSDB synthetic route description states that maropitant is constructed via 'reductive amination, where a substituted benzylamine is reacted with a ketone intermediate to form the core amine structure' . The free amine of CAS 1226409-70-6 participates directly in this transformation. Analogs supplied as hydrochloride salts (e.g., (4-tert-butyl-2-methoxyphenyl)methanamine hydrochloride, CAS 953-011-6) require an additional free-basing step that introduces stoichiometric variability and may leave residual chloride ions that poison transition-metal catalysts used in subsequent hydrogenation steps . The Chinese patent CN 202010743755 explicitly describes optimized reductive amination conditions using a benzylamine donor, reinforcing the importance of the free-amine form .

Reductive Amination Maropitant Synthesis Process Chemistry

Proven Application Scenarios for (5-(Tert-butyl)-2-methoxyphenyl)methanamine (CAS 1226409-70-6) in Research and Industry


GMP-Compliant Maropitant API Manufacturing

CAS 1226409-70-6 serves as the direct benzylamine building block in the convergent synthesis of Maropitant citrate, the active ingredient in Cerenia® and generic veterinary antiemetic formulations. Its use is mandated by the originator synthetic route, where the (5-tert-butyl-2-methoxyphenyl)methyl fragment is installed via reductive amination and retained in the final drug substance . The compound's availability at NLT 98% purity with full COA documentation supports ICH Q7 GMP requirements for API starting materials.

Maropitant Impurity Profiling and Reference Standard Qualification

Regulatory submissions for generic Maropitant require identification and quantification of process-related impurities, including the unreacted benzylamine intermediate. Suppliers list CAS 1226409-70-6 specifically as 'Maropitam Benzylamine Salt' within analytical standard catalogs, enabling its use as a characterized reference marker for HPLC impurity methods . This application is directly tied to the compound's identity as the Maropitant benzylamine fragment.

NK1 Receptor SAR Studies and Fragment-Based Drug Design

The (5-tert-butyl-2-methoxyphenyl)methyl group is the validated NK1-binding pharmacophoric fragment of Maropitant . Researchers investigating novel NK1 antagonists can use CAS 1226409-70-6 as a structurally defined starting material for library synthesis, where the free amine serves as a handle for diversification via amide coupling, reductive amination, or sulfonamide formation, while the 5-tert-butyl-2-methoxy substitution pattern provides a pre-optimized hydrophobic anchor.

Synthetic Methodology Development for Sterically Hindered Benzylamines

The ortho-methoxy and meta-tert-butyl groups create a sterically and electronically distinct benzylamine scaffold. Patent CN 202010743755 demonstrates that optimized reductive amination protocols using this substrate class achieve high diastereoselectivity when coupled to prochiral ketones . Process chemistry groups can use CAS 1226409-70-6 as a model substrate to benchmark new catalytic amination methods against a pharmaceutically relevant, sterically demanding amine.

Quote Request

Request a Quote for (5-(Tert-butyl)-2-methoxyphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.